Unii-4R8Y22fmw2
Description
UNII-4R8Y22FMw2 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to a specific chemical substance. The UNII system ensures unambiguous identification of substances in regulatory contexts. Based on structural analogs and synthesis pathways described in the evidence, UNII-4R8Y22FMw2 likely belongs to a class of substituted chromen-4-one derivatives or thiomorpholinomethyl-containing compounds, as inferred from related synthetic protocols and spectral data .
Properties
Molecular Formula |
C28H37N5O4S |
|---|---|
Molecular Weight |
539.7 g/mol |
IUPAC Name |
1-hexyl-3-[4-[[4-[2-[[(2R)-2-hydroxy-2-pyridin-3-ylethyl]amino]ethyl]phenyl]sulfamoyl]phenyl]urea |
InChI |
InChI=1S/C28H37N5O4S/c1-2-3-4-5-18-31-28(35)32-24-12-14-26(15-13-24)38(36,37)33-25-10-8-22(9-11-25)16-19-30-21-27(34)23-7-6-17-29-20-23/h6-15,17,20,27,30,33-34H,2-5,16,18-19,21H2,1H3,(H2,31,32,35)/t27-/m0/s1 |
InChI Key |
RKIRUNUDHJGEGW-MHZLTWQESA-N |
Isomeric SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNC[C@@H](C3=CN=CC=C3)O |
Canonical SMILES |
CCCCCCNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCNCC(C3=CN=CC=C3)O |
Synonyms |
L 757,793 L 757793 L-757793 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Chromen-4-One Derivatives
A structurally related compound, 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a), shares key features with UNII-4R8Y22FMw2:
- Molecular Formula : C₂₂H₂₇N₂O₅S .
- Key Substituents: Thiomorpholinomethyl group at position 8, methoxyphenyl at position 2.
- Spectral Data : HRMS (ESI) m/z [M + H]⁺: 399.1679 (observed), 399.1920 (calculated) .
Comparison with UNII-4R8Y22FMw2 :
While UNII-4R8Y22FMw2’s exact structure is undisclosed, its synthesis pathway (e.g., HCHO-mediated alkylation and thiomorpholine substitution) aligns with 11a. Differences may lie in substituent positions or oxidation states, as suggested by variations in HRMS data .
Bis-Substituted Amino Compounds
highlights PMI-Tyr (C₂₈H₂₀N₂O₈) and BPDI-Tyr (C₂₈H₂₀N₂O₈) , which share functional similarities with chromen-4-ones:
- Functional Groups: Aromatic rings, hydroxyl, and amino groups.
- Analytical Data :
Comparison with UNII-4R8Y22FMw2: UNII-4R8Y22FMw2 lacks the tyrosine-derived side chains seen in PMI-Tyr/BPDI-Tyr but retains aromatic and heterocyclic motifs. Its thiomorpholinomethyl group may enhance solubility compared to tyrosine analogs .
Physicochemical Properties and Elemental Analysis
UNII-4R8Y22FMw2 vs. C₂₁H₂₈NO₁₀S ()
Key Differences :
- Elemental Composition: C₂₁H₂₈NO₁₀S contains a sulfate group, absent in UNII-4R8Y22FMw2.
- Stability: The thiomorpholinomethyl group in UNII-4R8Y22FMw2 may confer better thermal stability than sulfated analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
